1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
Description
1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-fluorobenzenesulfonyl group at the 1-position of the piperidine ring and a phenethyl substituent on the carboxamide nitrogen. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. The 4-fluorobenzenesulfonyl moiety enhances metabolic stability and binding affinity through its electron-withdrawing effects, while the phenethyl group may influence lipophilicity and receptor interactions .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-18-6-8-19(9-7-18)27(25,26)23-14-11-17(12-15-23)20(24)22-13-10-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANMADQIRCRQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with N-(2-phenylethyl)piperidine-4-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity for certain targets. The piperidine ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide () :
Replacing the 4-fluorobenzenesulfonyl group with a 4-methylbenzenesulfonyl group introduces steric bulk and reduces electron-withdrawing effects. This substitution likely decreases binding affinity to targets sensitive to electronegative interactions (e.g., enzymes or receptors requiring halogen bonding) .- N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide (): The carboxamide is at the 3-position of the piperidine ring instead of the 4-position, and the phenethyl group is replaced with a 4-fluorobenzyl group.
Variations in the Arylethyl Substituent
- This compound showed moderate antiviral activity in preliminary screens .
Pharmacological Analogues
Analgesic Piperidine Derivatives ()
A series of N-substituted piperidinylpropanamides demonstrated exceptional analgesic potency:
| Compound | ED50 (mg/kg) | Safety Margin (LD50/ED50) |
|---|---|---|
| R 31 833 (Methyl ester) | 0.00032 | >10,000 |
| R 30 730 (Methoxymethyl) | 0.00045 | 25,211 |
| Morphine (Reference) | 3.2 | 70 |
Compared to these, 1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide lacks the propanamide linker and phenylamino group critical for μ-opioid receptor binding. However, its sulfonyl group may target non-opioid pathways, such as serotonin or sigma receptors .
Antiviral Candidates ()
Piperidine-4-carboxamides with fluorinated benzyl groups (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) exhibited inhibitory activity against SARS-CoV-2. The target compound’s phenethyl group may reduce antiviral efficacy compared to bulkier naphthalenyl derivatives, highlighting the role of aromatic substituents in viral protease inhibition .
Analytical Data
- Purity : Compounds in showed >95% purity via HPLC, comparable to industry standards.
- Structural Confirmation : ¹H NMR and TOF ES+ MS data (e.g., δ 7.2–7.8 ppm for aromatic protons) are consistent across analogues, with shifts dependent on substituent electronegativity .
Research Findings and Implications
- Structure-Activity Relationships (SAR): 4-Fluorobenzenesulfonyl Group: Enhances metabolic stability and target binding vs. methyl or non-halogenated analogues . Phenethyl vs. Benzyl Substituents: Phenethyl’s extended chain may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
- Therapeutic Potential: While less potent than opioid analogues (), the target compound’s unique substituents merit exploration in non-addictive pain management or antiviral contexts.
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide, with the CAS number 591226-92-5, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine core, which is a common structural motif in many biologically active compounds. The presence of a sulfonyl group and a fluorobenzene moiety enhances its pharmacological properties, making it a significant subject for research.
Chemical Structure and Properties
- Molecular Formula : C20H23FN2O3S
- Molecular Weight : 390.47 g/mol
- Purity : >97%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is critical for enhancing biological activity.
- Fluorination : The incorporation of the fluorobenzene moiety can be accomplished via electrophilic aromatic substitution.
Specific reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide), and catalysts are crucial for optimizing yield and purity.
The compound primarily functions as an enzyme inhibitor, potentially affecting metabolic pathways relevant to various disease states. Its inhibitory activity is often assessed through enzyme assays to determine its half-maximal inhibitory concentration (IC50). Preliminary studies suggest that it may effectively inhibit targets involved in inflammatory responses.
Inhibitory Activity
Recent research indicates that this compound shows promising results in enzyme inhibition:
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 25.3 | |
| Carbonic Anhydrase | 18.7 | |
| Other Enzymes | Variable | Ongoing studies |
These findings suggest its potential role in treating conditions like Alzheimer’s disease and other inflammatory disorders.
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study evaluating various piperidine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases.
- Anticancer Activity : The compound has been tested against various cancer cell lines, showing selective cytotoxicity. For instance, it exhibited an IC50 value of 22 µM against HepG2 hepatocellular carcinoma cells, indicating potential as an anticancer agent.
- Neuroprotective Effects : In animal models, the compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, further supporting its therapeutic potential.
Analytical Techniques
To characterize the compound's purity and stability, various analytical techniques are employed:
- High Performance Liquid Chromatography (HPLC) : Used for assessing purity.
- Mass Spectrometry (MS) : Provides molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) : Offers insights into structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
